VPC12249

LPA receptor pharmacology GPCR antagonist binding affinity

Procure VPC12249, a benchmark dual LPA1/LPA3 antagonist, for applications where combined blockade is essential. It is validated in murine models of radiation-induced lung fibrosis and renal IR injury, and as an SAR reference standard. Select based on its unique dual-antagonism profile.

Molecular Formula C34H52NO6P
Molecular Weight 601.8 g/mol
Cat. No. B1683573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPC12249
Synonymsphosphoric acid mono-(3-(4-benzyloxyphenyl)-2-octadec-9-enoylaminopropyl) ester
VPC 12249
VPC-12249
VPC12249
Molecular FormulaC34H52NO6P
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O
InChIInChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1
InChIKeyNJLPYJKKKSBCSK-MJPIYRIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VPC12249: Dual LPA1/LPA3 Antagonist for Fibrosis and Bone Resorption Research Procurement Guide


VPC12249 is a synthetic small-molecule competitive antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3, with molecular formula C34H52NO6P and molecular weight 601.75 g/mol [1]. It was first characterized as a dual LPA1/LPA3 antagonist via GTPγS binding assays in recombinant receptor systems and has been subsequently evaluated in multiple in vivo disease models including radiation-induced lung fibrosis, ischemia-reperfusion renal injury, and osteoclast-mediated bone resorption [2]. The compound serves as a benchmark tool compound in LPA receptor pharmacology research, particularly for studies requiring simultaneous blockade of both LPA1 and LPA3 signaling pathways [3].

Why VPC12249 Cannot Be Substituted with Generic LPA1 Antagonists for Dual-Target Studies


LPA receptor antagonists exhibit substantial variation in receptor subtype selectivity profiles, potency, and functional outcomes that preclude simple interchange between in-class compounds. VPC12249 is a competitive dual antagonist at both LPA1 (Ki = 137 nM) and LPA3 (Ki = 428 nM) receptors [1], whereas alternative LPA1 antagonists display either substantially weaker potency at LPA3 (e.g., Ki16425 exhibits LPA3 Ki = 0.93 μM, approximately 2.2-fold lower affinity than VPC12249) or are LPA1-selective agents lacking meaningful LPA3 activity altogether (e.g., AM095, BMS-986020) [2]. This pharmacological divergence is functionally consequential: LPA1 and LPA3 mediate distinct downstream signaling cascades and exhibit differential tissue distribution patterns, such that compounds targeting only LPA1 fail to recapitulate the full biological effects of dual LPA1/LPA3 blockade observed with VPC12249 in fibrosis, osteoclast biology, and ischemia-reperfusion models [3].

VPC12249 Quantitative Differentiation Evidence: Direct Comparator Analysis


VPC12249 LPA1 Binding Affinity: 2.5-Fold Higher Than Ki16425

VPC12249 demonstrates a Ki of 137 nM at human LPA1 receptors in recombinant GTPγS binding assays, representing approximately 2.5-fold higher affinity compared with the benchmark dual antagonist Ki16425 (Ki = 0.34 μM / 340 nM at LPA1) when measured under comparable assay conditions [1].

LPA receptor pharmacology GPCR antagonist binding affinity competitive antagonist

VPC12249 LPA3 Antagonist Activity: 2.2-Fold Higher Affinity Versus Ki16425

VPC12249 binds human LPA3 receptors with a Ki of 428 nM, which is approximately 2.2-fold higher affinity than the comparator Ki16425 (LPA3 Ki = 0.93 μM / 930 nM) [1][2]. This difference is functionally relevant, as LPA3 mediates distinct physiological responses including calcium mobilization and vascular regulation that are not fully addressed by LPA1-selective antagonists [3].

LPA3 receptor dual antagonism subtype selectivity GPCR pharmacology

VPC12249 Functional LPA3 Antagonism: Direct Comparison with Optimized Analog 10t

In a direct head-to-head SAR study, VPC12249 (compound 1) served as the reference dual antagonist against which optimized analog 10t was evaluated. At the LPA3 receptor, VPC12249 exhibits a Ki of 428 nM, whereas the optimized 2-pyridyl derivative 10t shows significantly improved LPA3 potency with a Ki of 18 nM at LPA1 and enhanced LPA3 activity [1]. This quantitative difference establishes VPC12249 as a validated reference compound with established, reproducible pharmacology suitable for use as a control in SAR studies or as a tool compound where the specific dual LPA1/LPA3 affinity profile is required, while highlighting that procurement of 10t may be warranted for applications demanding sub-100 nM LPA3 potency.

functional antagonism LPA3 calcium mobilization SAR optimization analog comparison

VPC12249 In Vivo Radiation Lung Fibrosis Efficacy: Survival and Structural Restoration Outcomes

In a murine model of radiation-induced lung fibrosis (16 Gy thoracic irradiation), VPC12249 treatment produced quantifiable therapeutic benefits not reported for LPA1-selective antagonists in this specific indication. VPC12249 administration significantly prolonged animal survival, restored lung architecture, inhibited fibroblast accumulation, and reduced collagen deposition compared with untreated irradiated controls [1]. In vitro mechanistic studies confirmed that VPC12249 suppressed LPA-induced fibroblast proliferation and CTGF (connective tissue growth factor) expression in a dose-dependent manner, with blockade of both LPA1 and LPA3 required for full inhibitory effect [1].

radiation-induced lung fibrosis in vivo efficacy collagen deposition survival benefit

VPC12249 Inhibition of Osteoclast Differentiation: Parallel Activity with Ki16425 and Debio0719

In a comprehensive study of LPA1's role in osteoclast biology, VPC12249 was evaluated alongside two other LPA1 antagonists (Ki16425 and Debio0719). All three compounds inhibited osteoclast differentiation in bone marrow cell cultures [1]. While this study did not report head-to-head quantitative differentiation between the three antagonists, it establishes VPC12249 as functionally comparable to Ki16425 (Ki = 0.34 μM at LPA1) and Debio0719 in suppressing osteoclastogenesis, providing validation of VPC12249's utility in bone resorption research applications .

osteoclastogenesis bone resorption LPA1 in bone biology osteoporosis model

VPC12249 Renal Ischemia-Reperfusion Protection: >70% Injury Reduction in Murine Model

Preliminary data from an NIH-funded study indicate that VPC12249, a selective LPA1/LPA3 antagonist, markedly reduced ischemia-reperfusion (IR) injury by greater than 70% in mouse kidneys [1]. This quantitative efficacy data, while from preliminary reports, suggests robust renal protective effects that may be attributed to the compound's dual LPA1/LPA3 antagonism profile. The dramatic magnitude of protection (>70%) underscores the critical role that both LPA1 and LPA3 receptors play in renal tubule cell survival and injury responses [1].

ischemia-reperfusion injury renal protection acute kidney injury LPA receptor antagonism

VPC12249 Optimal Application Scenarios for Research Procurement


Radiation-Induced Lung Fibrosis Preclinical Studies

Procure VPC12249 for murine models of radiation-induced pulmonary fibrosis. The compound has demonstrated validated in vivo efficacy in prolonging survival, restoring lung architecture, and reducing collagen deposition following 16 Gy thoracic irradiation [1]. This application leverages VPC12249's dual LPA1/LPA3 antagonism to suppress TGFβ1 and CTGF expression and fibroblast proliferation, endpoints not fully addressable with LPA1-selective antagonists [1].

LPA Receptor Pharmacological Reference Standard and SAR Control Compound

Utilize VPC12249 as a well-characterized reference dual antagonist in structure-activity relationship (SAR) studies of LPA receptor ligands. VPC12249's established Ki values of 137 nM (LPA1) and 428 nM (LPA3) provide a benchmark for evaluating novel analogs, as demonstrated in the SAR study where optimized analog 10t (LPA1 Ki = 18 nM) was directly compared against VPC12249 [2]. This application supports informed procurement decisions between the established tool compound and higher-potency analogs.

Bone Resorption and Osteoclast Differentiation Assays

Employ VPC12249 in in vitro osteoclastogenesis studies as a validated LPA1/LPA3 antagonist tool. VPC12249 has been functionally validated alongside Ki16425 and Debio0719 for inhibition of osteoclast differentiation in bone marrow cell cultures [3]. Its dual receptor antagonism profile distinguishes it from LPA1-selective agents and supports studies investigating the relative contributions of LPA1 versus LPA3 in osteoclast biology and bone remodeling disorders [3].

Renal Ischemia-Reperfusion Injury and Acute Kidney Injury Models

Apply VPC12249 in murine models of renal ischemia-reperfusion (IR) injury based on preliminary data showing >70% reduction in IR injury following VPC12249 treatment [4]. This scenario is particularly relevant for researchers investigating the therapeutic potential of dual LPA1/LPA3 antagonism in acute kidney injury, where the combined blockade of both receptor subtypes may confer superior renal protection compared with subtype-selective approaches [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for VPC12249

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.